molecular formula C9H12N4O3 B2921903 Methyl (2S,4S)-4-azido-1-cyclopropyl-5-oxopyrrolidine-2-carboxylate CAS No. 2416219-29-7

Methyl (2S,4S)-4-azido-1-cyclopropyl-5-oxopyrrolidine-2-carboxylate

Cat. No.: B2921903
CAS No.: 2416219-29-7
M. Wt: 224.22
InChI Key: CPQUQWFXSVTCQX-BQBZGAKWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2S,4S)-4-azido-1-cyclopropyl-5-oxopyrrolidine-2-carboxylate is a useful research compound. Its molecular formula is C9H12N4O3 and its molecular weight is 224.22. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Agents Synthesis

A study explored the synthesis and structure-activity relationships of fluoronaphthyridines, highlighting the impact of different substitutions on antibacterial activities. The research demonstrated that specific cycloalkylamino groups significantly enhance the in vitro and in vivo activities of certain derivatives, providing a potential pathway for the development of new therapeutic agents (Bouzard et al., 1992).

DNA-binding Capacity of Novel Compounds

Another study focused on the electrochemical characterization and estimation of DNA-binding capacities of novel ferrocene derivatives, revealing significant interactions, mostly electrostatic, between synthesized compounds and nucleic acids. This research may offer insights into the design of drug molecules with enhanced target specificity (Pešić et al., 2019).

Development of Functionalized Tetrahydropyridines

Research on phosphine-catalyzed annulation processes has led to the synthesis of highly functionalized tetrahydropyridines. These compounds, obtained through regioselective annulation, may serve as valuable intermediates in pharmaceutical synthesis, highlighting the utility of Methyl (2S,4S)-4-azido-1-cyclopropyl-5-oxopyrrolidine-2-carboxylate in creating complex nitrogen-containing structures (Zhu et al., 2003).

Nickel(II) and Copper(II) Complexes Synthesis

The formation of nickel(II) and copper(II) complexes with tetradentate unsymmetrical Schiff base ligands demonstrates the compound's role in the synthesis of coordination complexes, which are of interest in materials science and catalysis. The research provided the first evidence of positional isomerism in such systems, opening new avenues for the design of metal-organic frameworks (Chattopadhyay et al., 2006).

Synthesis of Antidepressant and Nootropic Agents

A study on the synthesis of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone as potential antidepressant and nootropic agents illustrates the application of this compound in creating CNS-active agents. This research highlights the therapeutic potential of derivatives in treating mental health disorders (Thomas et al., 2016).

Properties

IUPAC Name

methyl (2S,4S)-4-azido-1-cyclopropyl-5-oxopyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O3/c1-16-9(15)7-4-6(11-12-10)8(14)13(7)5-2-3-5/h5-7H,2-4H2,1H3/t6-,7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPQUQWFXSVTCQX-BQBZGAKWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(C(=O)N1C2CC2)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H](C(=O)N1C2CC2)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.